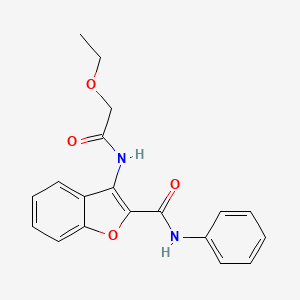

3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

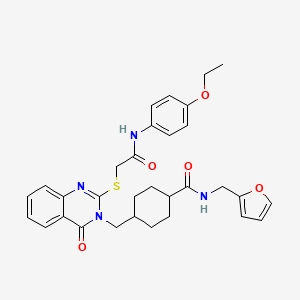

The compound “3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide” is an organic compound that contains functional groups such as an ethoxy group, an acetamido group, a phenyl group, and a benzofuran group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.

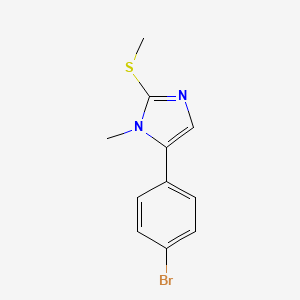

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and an aromatic ring system. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. The presence of polar functional groups like the amide could suggest some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación

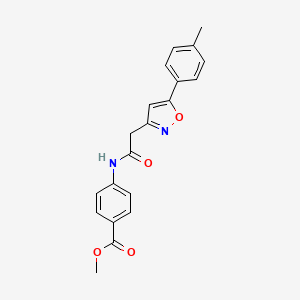

Synthesis of Novel Heterocyclic Compounds

Research demonstrates the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the potential of related compounds in generating new heterocyclic structures with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds have been found to possess significant COX-2 inhibitory activity, with promising analgesic and anti-inflammatory effects.

Antimicrobial and Cytotoxic Activities

Further research into the antimicrobial and cytotoxic properties of novel compounds, such as the study on bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, reveals the potential for these compounds in medical applications. These studies highlight their effectiveness against a variety of microbial strains and human cancer cell lines, indicating the broad spectrum of biological activities possessed by these compounds (Altalbawy, 2013).

Role as Intermediates in Organic Synthesis

The synthesis of 3-alkylidene dihydrobenzofuran derivatives through a rhodium(III)-catalyzed coupling reaction of N-phenoxyacetamides with propargyl carbonates exemplifies the utility of related compounds in organic synthesis. This method demonstrates a redox-neutral process, showcasing the formation of three new bonds under mild conditions, and highlights the versatility of these compounds as intermediates in the synthesis of complex organic molecules (Zhou et al., 2015).

Mecanismo De Acción

Safety and Hazards

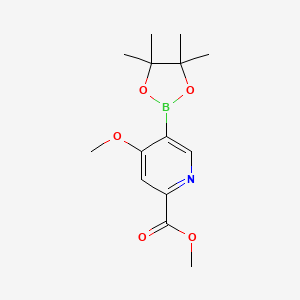

Propiedades

IUPAC Name |

3-[(2-ethoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-24-12-16(22)21-17-14-10-6-7-11-15(14)25-18(17)19(23)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMPLXMIENHFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)

![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)

![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)

![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B2671290.png)

![4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2671291.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)